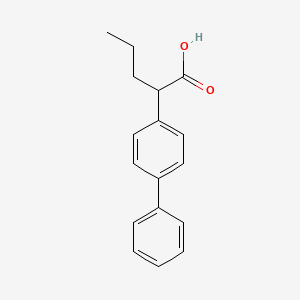

2-(4-Phenylphenyl)pentanoic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

5449-41-2 |

|---|---|

Molecular Formula |

C17H18O2 |

Molecular Weight |

254.32 g/mol |

IUPAC Name |

2-(4-phenylphenyl)pentanoic acid |

InChI |

InChI=1S/C17H18O2/c1-2-6-16(17(18)19)15-11-9-14(10-12-15)13-7-4-3-5-8-13/h3-5,7-12,16H,2,6H2,1H3,(H,18,19) |

InChI Key |

KWSWFFQKWIXKJP-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Synthesis of 2 4 Phenylphenyl Pentanoic Acid

Chemo-selective Synthesis Approaches for 2-(4-Phenylphenyl)pentanoic acid

The chemo-selective synthesis of this compound and its derivatives often involves the strategic use of protective groups and selective coupling reactions to ensure that specific functional groups react while others remain unchanged. A key challenge in synthesizing this molecule is the construction of the biphenyl (B1667301) core without interfering with the carboxylic acid functionality, or vice versa.

A prevalent method for constructing the biphenyl system is the Suzuki-Miyaura cross-coupling reaction. ajgreenchem.comresearchgate.net This reaction is highly chemo-selective, allowing for the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base. In the context of this compound, one synthetic approach could involve the coupling of 4-bromophenylacetic acid derivatives with phenylboronic acid. The carboxylic acid group is generally stable under these conditions, although it may be protected as an ester to prevent potential side reactions and improve solubility in organic solvents.

Another chemo-selective strategy involves the modification of a pre-existing biphenyl scaffold. For instance, starting with 4-phenylbiphenyl, a Friedel-Crafts acylation could be employed to introduce a keto group at the 4'-position, followed by a series of reduction and oxidation steps to form the pentanoic acid side chain. The selectivity of the acylation is directed by the existing phenyl group.

Enantioselective Synthesis Strategies for Chiral Forms of this compound

The 2-position of the pentanoic acid chain in this compound is a stereocenter, meaning the compound can exist as two enantiomers (R and S). Enantioselective synthesis is crucial for obtaining a single enantiomer, which is often required for specific biological applications.

One common strategy for achieving enantioselectivity is through the use of chiral auxiliaries. A chiral auxiliary can be attached to a precursor molecule, directing the stereochemical outcome of a subsequent reaction. For example, an achiral pentenoic acid derivative could be attached to a chiral auxiliary, followed by a stereoselective conjugate addition of a phenyl group to the 4-position of the biphenyl moiety. Subsequent removal of the auxiliary would yield the desired enantiomer of this compound.

Asymmetric hydrogenation is another powerful tool for enantioselective synthesis. A precursor with a double bond in the pentanoic acid side chain, such as (E/Z)-2-(4-phenylphenyl)pent-2-enoic acid, can be hydrogenated using a chiral catalyst (e.g., a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand) to produce one enantiomer in high excess.

While not directly on the target molecule, research on the enantioselective synthesis of related compounds like (D)-2-tert-butoxycarbonylamino-5,5-difluoro-5-phenyl-pentanoic acid highlights the methodologies that can be adapted. researchgate.net These often involve the use of chiral building blocks or asymmetric transformations to control the stereochemistry.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. This includes the use of less hazardous solvents, renewable starting materials, and catalytic processes that minimize waste.

A significant advancement in this area is the use of water as a solvent for the Suzuki-Miyaura cross-coupling reaction. researchgate.net The development of water-soluble palladium catalysts, such as those supported on functionalized fullerenes (C60-TEGs/PdCl2), allows for the efficient synthesis of biphenyl carboxylic acids in aqueous media at room temperature. researchgate.net This approach avoids the use of volatile and often toxic organic solvents.

Table 1: Optimization of Suzuki-Miyaura Cross-Coupling for Biphenyl-4-carboxylic Acid in Water

| Entry | Catalyst Loading (mol%) | Base | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | 0.01 | K2CO3 | 4 | 90 |

| 2 | 0.05 | K2CO3 | 4 | 97 |

| 3 | 0.15 | K2CO3 | 4 | 97 |

| 4 | 0.05 | Na2CO3 | 4 | 85 |

| 5 | 0.05 | Cs2CO3 | 4 | 98 |

| 6 | 0.05 | K2CO3 | 1 | 75 |

| 7 | 0.05 | K2CO3 | 2 | 88 |

| 8 | 0.05 | K2CO3 | 6 | 97 |

Data adapted from a study on the green synthesis of biphenyl carboxylic acids. researchgate.net

Furthermore, atom economy is a key principle of green chemistry. Synthetic routes that maximize the incorporation of atoms from the starting materials into the final product are preferred. Catalytic reactions, by their nature, are more atom-economical than stoichiometric reactions.

Novel Synthetic Route Development for this compound

For instance, a tandem reaction sequence could be designed. This might involve an initial palladium-catalyzed cross-coupling to form the biphenyl core, followed by an in-situ functionalization of the side chain. Another novel strategy could utilize C-H activation. This would involve the direct coupling of a C-H bond on a benzene (B151609) ring with a suitable pentanoic acid derivative, catalyzed by a transition metal. This approach would be highly atom-economical and could significantly shorten the synthetic sequence.

The synthesis of related structures, such as 1-([1,1'-biphenyl]-4-yl) cyclopropane-1-carboxylic acid derivatives, through a one-step Suzuki-Miyaura coupling demonstrates the effectiveness of streamlined synthetic designs. ajgreenchem.com

Catalytic Systems in this compound Synthesis

The choice of catalytic system is paramount in the synthesis of this compound, particularly for the key bond-forming reactions like the Suzuki-Miyaura cross-coupling. Palladium catalysts are the most extensively used for this purpose.

Table 2: Common Catalytic Systems for Suzuki-Miyaura Cross-Coupling

| Catalyst | Ligand | Base | Solvent |

|---|---|---|---|

| Pd(PPh3)4 | Triphenylphosphine | Na2CO3, K2CO3 | Toluene, Dioxane, Water |

| Pd(OAc)2 | Various phosphine ligands | K3PO4, Cs2CO3 | Organic solvents |

| PdCl2(dppf) | dppf | K2CO3 | DMF, THF |

The performance of the catalytic system is highly dependent on the choice of the palladium precursor, the ligand, the base, and the solvent. The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).

Recent research has focused on developing more active and stable catalysts. For example, palladium nanocatalysts supported on materials like fullerenes have shown high efficiency and recyclability, contributing to more sustainable synthetic processes. researchgate.net The ability to recycle the catalyst is a significant advantage, reducing both cost and environmental waste.

Structural Elucidation and Advanced Spectroscopic Characterization of 2 4 Phenylphenyl Pentanoic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of 2-(4-Phenylphenyl)pentanoic acid

The ¹H-NMR spectrum is anticipated to exhibit distinct signals corresponding to the protons of the biphenyl (B1667301) group and the pentanoic acid chain. The aromatic protons of the biphenyl moiety would appear in the downfield region, typically between 7.0 and 8.0 ppm, with complex splitting patterns due to proton-proton coupling. The protons of the pentanoic acid chain would be observed in the upfield region. The methine proton at the C2 position, adjacent to the carboxylic acid and the biphenyl group, would likely be a multiplet. The methylene (B1212753) and methyl protons of the pentyl chain would show characteristic multiplets further upfield.

The ¹³C-NMR spectrum would complement the ¹H-NMR data by providing information on the carbon skeleton. The spectrum would show signals for the carbonyl carbon of the carboxylic acid, typically in the range of 170-180 ppm. The aromatic carbons of the biphenyl group would resonate between 120 and 150 ppm. The aliphatic carbons of the pentanoic acid chain would appear in the upfield region of the spectrum.

For a related compound, [1,1'-Biphenyl]-4-carbaldehyde , the following NMR data has been reported, which can serve as a reference for the biphenyl portion of the target molecule. rsc.org

¹H-NMR Data for [1,1'-Biphenyl]-4-carbaldehyde

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic | 7.41-7.45 | m | - |

| Aromatic | 7.68 | d | 6.9 |

| Aromatic | 7.75 | d | 6.9 |

¹³C-NMR Data for [1,1'-Biphenyl]-4-carbaldehyde

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| Aromatic | 129.78 |

| Aromatic | 130.98 |

| Aromatic | 132.44 |

| Aromatic | 135.06 |

| Aromatic | 141.08 |

| Aromatic | 148.06 |

Mass Spectrometry (MS) Fragmentation Analysis of this compound

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, aiding in its structural elucidation. While a specific mass spectrum for this compound is not available, the fragmentation behavior can be predicted based on its structure and data from analogous compounds.

Upon electron ionization (EI), the molecule would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation of carboxylic acids is well-documented. nist.gov A common fragmentation pathway for carboxylic acids is the loss of the hydroxyl group (-OH, mass loss of 17) and the carboxyl group (-COOH, mass loss of 45). Another characteristic fragmentation is the McLafferty rearrangement, which involves the transfer of a gamma-hydrogen to the carbonyl oxygen, leading to the cleavage of the alpha-beta carbon-carbon bond.

For a simpler related compound, 2-methylpentanoic acid , the mass spectrum shows characteristic fragments that can be extrapolated to the target molecule. nist.gov

Mass Spectrometry Data for 2-Methylpentanoic Acid

| m/z | Interpretation |

|---|---|

| 116 | Molecular Ion (M⁺) |

| 73 | [M - C₃H₇]⁺ |

| 57 | [C₄H₉]⁺ |

For this compound, we would anticipate a molecular ion peak and significant fragments arising from the cleavage of the pentanoic acid side chain, as well as fragments corresponding to the stable biphenyl cation.

X-ray Crystallography and Solid-State Structure of this compound

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. While the crystal structure of this compound has not been reported, the structure of a closely related derivative, (2R,4S)-5-([1,1′-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid , has been determined. researchgate.net This provides valuable insight into the potential solid-state conformation and intermolecular interactions of the target compound.

The crystal structure of this derivative reveals a monoclinic crystal system with the space group P2₁. researchgate.net The molecule adopts a specific conformation in the solid state, with the biphenyl group and the pentanoic acid chain oriented in a particular manner to facilitate efficient crystal packing. The packing is stabilized by intermolecular hydrogen bonds, a common feature in the crystal structures of carboxylic acids. mdpi.com

Crystallographic Data for (2R,4S)-5-([1,1′-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₃H₂₉NO₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 6.8799(3) |

| b (Å) | 14.4692(6) |

| c (Å) | 11.4832(5) |

| β (°) | 105.680(2) |

| Volume (ų) | 1000.57(8) |

| Z | 2 |

The biphenyl moiety in such structures is often twisted, with a dihedral angle between the two phenyl rings. The carboxylic acid groups typically form hydrogen-bonded dimers or chains, which are a dominant feature in the supramolecular assembly.

Advanced Vibrational Spectroscopy (IR, Raman) of this compound

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a compound. The vibrational spectrum of this compound is expected to show characteristic bands for the carboxylic acid and the biphenyl moieties.

The IR spectrum will be dominated by a broad O-H stretching band from the carboxylic acid dimer in the region of 2500-3300 cm⁻¹. A strong C=O stretching vibration for the carbonyl group will be present around 1700-1725 cm⁻¹. The C-O stretching and O-H bending vibrations are expected in the 1400-1440 cm⁻¹ and 920-950 cm⁻¹ regions, respectively. The aromatic C-H stretching vibrations of the biphenyl group will appear above 3000 cm⁻¹, while the C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region.

The Raman spectrum will provide complementary information. The C=O stretching band is also observed in the Raman spectrum, though typically weaker than in the IR. The symmetric breathing vibration of the phenyl rings in the biphenyl moiety is expected to give a strong Raman signal. The Raman spectrum of biphenyl itself shows characteristic bands that would be expected in the spectrum of the target compound. chemicalbook.com

General characteristic vibrational frequencies for carboxylic acids are well-established. rsc.orgpsu.edu

Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|

| O-H stretch (carboxylic acid dimer) | 2500-3300 | IR |

| C-H stretch (aromatic) | >3000 | IR, Raman |

| C-H stretch (aliphatic) | 2850-3000 | IR, Raman |

| C=O stretch (carbonyl) | 1700-1725 | IR, Raman |

| C=C stretch (aromatic) | 1450-1600 | IR, Raman |

| C-O stretch / O-H bend | 1400-1440 | IR |

Chiroptical Spectroscopy for Enantiomeric Purity Assessment of this compound

The presence of a stereocenter at the C2 position of the pentanoic acid chain makes this compound a chiral molecule, existing as a pair of enantiomers. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are powerful for distinguishing between enantiomers and determining the enantiomeric purity of a sample.

Each enantiomer of this compound will interact with plane-polarized light differently, resulting in CD spectra that are mirror images of each other. The sign and magnitude of the Cotton effects in the CD spectrum are characteristic of the absolute configuration of the chiral center. While specific CD data for this compound is not available, the principles of its application are well-established for chiral carboxylic acids. The electronic transitions of the biphenyl chromophore, which are in proximity to the chiral center, are expected to give rise to distinct CD signals.

The enantiomeric purity can be assessed by comparing the CD spectrum of a sample to that of a pure enantiomer. The intensity of the CD signal is directly proportional to the enantiomeric excess. For instance, a racemic mixture will be CD silent as the signals from the two enantiomers cancel each other out.

Computational and Theoretical Studies of 2 4 Phenylphenyl Pentanoic Acid

Quantum Chemical Calculations on 2-(4-Phenylphenyl)pentanoic acid Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. For this compound, methods like Density Functional Theory (DFT) or ab initio calculations such as Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory would be employed to elucidate its electronic structure.

These calculations would typically yield key electronic descriptors. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting the molecule's reactivity, with the HOMO-LUMO gap indicating its kinetic stability. A smaller gap suggests higher reactivity. Furthermore, the distribution of electron density and the molecular electrostatic potential (MEP) map would reveal the electron-rich and electron-deficient regions of the molecule, crucial for predicting sites of electrophilic and nucleophilic attack.

Table 1: Hypothetical Electronic Properties of this compound

| Property | Calculated Value | Significance |

| HOMO Energy | Value (eV) | Indicates the ability to donate electrons. |

| LUMO Energy | Value (eV) | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | Value (eV) | Relates to chemical reactivity and stability. |

| Dipole Moment | Value (Debye) | Measures the overall polarity of the molecule. |

| Mulliken Atomic Charges | C1: Value, O1: Value, etc. | Provides insight into the partial charges on each atom. |

Note: The values in this table are hypothetical and would need to be determined by actual quantum chemical calculations.

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time, providing insights into their interactions with their environment, such as a solvent or a biological receptor. For this compound, MD simulations could model its behavior in various solvents, like water or a non-polar organic solvent, to understand its solvation properties and how it might orient itself at interfaces.

These simulations would track the trajectory of each atom in the system, governed by a force field that approximates the potential energy of the system. From these trajectories, various properties can be calculated, such as radial distribution functions to understand the structuring of solvent molecules around the solute, and the root-mean-square deviation (RMSD) to assess the stability of its conformations.

Conformational Analysis and Energy Landscapes of this compound

The flexibility of the pentanoic acid chain and the rotational freedom around the bond connecting the two phenyl rings mean that this compound can adopt numerous conformations. A thorough conformational analysis is essential to identify the most stable, low-energy conformers, which are the most likely to be populated at a given temperature.

This analysis typically involves systematically rotating the rotatable bonds and calculating the potential energy of each resulting conformation. The results are often visualized as a potential energy surface or a Ramachandran-like plot, which maps the energy as a function of one or more dihedral angles. Identifying the global minimum and other low-energy local minima on this landscape is a key goal.

Prediction of Spectroscopic Signatures of this compound

Computational methods can predict various spectroscopic signatures of a molecule, which can be invaluable for its experimental identification and characterization. By calculating the vibrational frequencies from the second derivatives of the energy, one can generate a theoretical infrared (IR) and Raman spectrum. These predicted spectra can then be compared with experimental data to confirm the structure of a synthesized compound.

Similarly, by calculating the excitation energies and oscillator strengths, a theoretical UV-Vis spectrum can be predicted, providing information about the electronic transitions within the molecule. Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., ¹H and ¹³C) can also be calculated, which are highly sensitive to the chemical environment of each nucleus and are therefore a powerful tool for structure elucidation.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Signature | Information Gained |

| Infrared (IR) Spectroscopy | Vibrational frequencies (cm⁻¹) for C=O stretch, O-H stretch, C-H stretches, etc. | Identification of functional groups and bonding patterns. |

| ¹³C NMR Spectroscopy | Chemical shifts (ppm) for each carbon atom. | Information on the carbon skeleton and chemical environment. |

| ¹H NMR Spectroscopy | Chemical shifts (ppm) and coupling constants (Hz) for each proton. | Information on the proton environment and connectivity. |

| UV-Vis Spectroscopy | Wavelength of maximum absorption (λmax) and molar absorptivity (ε). | Details about electronic transitions and conjugation. |

Note: The values in this table are hypothetical and would need to be determined by actual spectroscopic calculations.

Structure Activity Relationship Sar Studies and Molecular Design Based on 2 4 Phenylphenyl Pentanoic Acid Core Structure

Design and Synthesis of 2-(4-Phenylphenyl)pentanoic acid Analogues and Derivatives

The design and synthesis of analogues and derivatives of this compound are foundational to understanding its SAR. The synthetic strategies employed often leverage cross-coupling reactions to construct the biphenyl (B1667301) system, followed by the elaboration of the pentanoic acid side chain.

A common and effective method for creating the biphenyl core is the Suzuki-Miyaura coupling reaction. This palladium-catalyzed reaction allows for the efficient formation of a carbon-carbon bond between an aryl halide and an aryl boronic acid. For instance, 1-(4-bromophenyl)cyclopropane-1-carboxylic acid can be coupled with various substituted phenylboronic acids to generate a library of biphenyl carboxylic acid derivatives ajgreenchem.com. This approach offers a high degree of flexibility in introducing a wide range of substituents onto one of the phenyl rings, enabling a thorough investigation of the electronic and steric effects on biological activity.

Once the biphenyl scaffold is in place, the pentanoic acid side chain can be introduced or modified. For example, a typical synthesis of biphenylbutanoic acids, which are closely related to the pentanoic acid series, involves the esterification of a starting acid, followed by a Suzuki–Miyaura coupling to form the biphenyl structure. The protecting groups are then removed, and the side chain is further functionalized. This multi-step process allows for the precise placement of various functional groups and the creation of diverse analogues for SAR studies nih.gov.

The design of these analogues is often guided by the desire to explore specific interactions with a biological target. By systematically altering the substitution pattern on the biphenyl rings and modifying the length and functionality of the pentanoic acid chain, chemists can map the chemical space around the core structure to identify key binding interactions.

Functional Group Modifications and Their Impact on Molecular Activity

Modifications of the functional groups on the this compound scaffold are a cornerstone of SAR studies, providing insights into how different chemical properties influence biological activity. These modifications can target the biphenyl rings, the pentanoic acid chain, or both.

Research on related biphenyl derivatives has demonstrated that the nature and position of substituents on the biphenyl ring system are critical determinants of activity. For example, in a series of biphenyl carboxylic acids screened for anticancer activity, a benzyloxy group on one of the phenyl rings resulted in potent activity against breast cancer cell lines ajgreenchem.com. In contrast, the unsubstituted analogue also showed good activity, indicating that even subtle changes to the biphenyl core can have a significant impact ajgreenchem.com.

In the context of neprilysin (NEP) inhibitors, a structure-guided design approach revealed that the addition of a chlorine atom to the biphenyl moiety of a butanoic acid derivative led to a 17-fold increase in biochemical potency nih.gov. This enhancement was attributed to the chlorine atom occupying a previously unexplored subsite in the enzyme's active site, highlighting the importance of targeted modifications.

The pentanoic acid chain itself is also a key site for modification. Alterations in chain length, the introduction of substituents, or changes to the carboxylic acid group can all modulate activity. For instance, studies on substituted pentanoic acids have shown that they can be designed to inhibit enzymes like MMP-2 and HDAC8, with their efficacy being dependent on the specific substitutions made nih.gov.

The following table summarizes the impact of functional group modifications on the activity of biphenyl-containing carboxylic acid derivatives, providing a basis for understanding the SAR of this compound.

| Compound Series | Modification | Impact on Activity | Reference |

| Biphenyl carboxylic acids | Addition of a benzyloxy group to the biphenyl ring | Potent anticancer activity against MCF-7 and MDA-MB-231 cells. | ajgreenchem.com |

| Biphenyl butanoic acid derivatives | Addition of a chlorine atom to the biphenyl ring | 17-fold increase in neprilysin inhibitory potency. | nih.gov |

| Substituted pentanoic acids | Various substitutions on the pentanoic acid chain | Induction of apoptosis in cancer cell lines and inhibition of MMP-2 and HDAC8. | nih.gov |

Stereochemical Influences on Activity within this compound Series

The presence of a chiral center at the alpha-position of the pentanoic acid chain in this compound introduces the element of stereochemistry, which can have a profound impact on biological activity. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different potency, efficacy, and even pharmacological actions.

While specific studies on the stereoisomers of this compound are not extensively detailed in the provided search results, the importance of stereochemistry can be inferred from research on related compounds. For instance, the synthesis of 2,6-disubstituted trans-3-methylidenetetrahydropyran-4-ones, which also possess stereocenters, is described as stereoselective, underscoring the need to control the three-dimensional arrangement of atoms to achieve the desired biological effect nih.gov. The cytotoxic activity of these compounds was found to be dependent on their specific stereochemical configuration nih.gov.

In many biological systems, the interaction between a small molecule and its target protein is highly specific, akin to a lock and key mechanism. The three-dimensional shape of the molecule is therefore crucial for optimal binding. One enantiomer may fit perfectly into the binding site, leading to a strong biological response, while the other enantiomer may bind weakly or not at all.

For this compound and its derivatives, it is highly probable that the (R)- and (S)-enantiomers would display different biological activities. The spatial orientation of the phenylphenyl group, the carboxylic acid, and the propyl group around the chiral carbon would dictate how the molecule interacts with its biological target. Therefore, stereoselective synthesis and the separate evaluation of each enantiomer are critical steps in the drug discovery and development process for this class of compounds.

Bioisosteric Replacement Strategies for this compound Derivatives

Bioisosteric replacement is a powerful strategy in drug design where a functional group in a lead compound is replaced by another group with similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters. For derivatives of this compound, the carboxylic acid moiety is a prime target for bioisosteric replacement.

Carboxylic acids are key pharmacophoric elements but can present challenges such as metabolic instability, poor membrane permeability, and potential toxicity nih.govnih.gov. Replacing the carboxylic acid with a suitable bioisostere can mitigate these issues while retaining the essential interactions with the biological target.

Commonly used bioisosteres for the carboxylic acid group include:

Tetrazoles: These five-membered heterocyclic rings are acidic and can act as a non-classical bioisostere for the carboxylate group. Tetrazoles are known to form similar hydrogen bonding interactions and can improve metabolic stability hyphadiscovery.comdrughunter.com.

Acylsulfonamides: These functional groups also possess an acidic proton and can mimic the charge and hydrogen bonding capabilities of a carboxylic acid nih.govnih.gov.

Hydroxyisoxazoles: These heterocycles are another acidic moiety that can serve as a carboxylic acid surrogate, often leading to improved pharmacokinetic profiles nih.gov.

Neutral Bioisosteres: In some cases, a neutral group that can participate in key hydrogen bonding or cation-π interactions can replace the acidic carboxylate. This can be particularly advantageous for improving properties like CNS penetration nih.govhyphadiscovery.com.

The choice of a bioisostere is highly context-dependent, and what works for one target may not be suitable for another. Therefore, a systematic exploration of various bioisosteric replacements is often necessary to identify the optimal functional group for a given application of a this compound derivative.

The following table presents some common bioisosteric replacements for carboxylic acids that could be applied to the this compound scaffold.

| Original Group | Bioisosteric Replacement | Rationale for Replacement | Reference |

| Carboxylic Acid | Tetrazole | Mimics acidity and hydrogen bonding; can improve metabolic stability. | hyphadiscovery.comdrughunter.com |

| Carboxylic Acid | Acylsulfonamide | Acidic proton mimics carboxylate; can alter physicochemical properties. | nih.govnih.gov |

| Carboxylic Acid | 3-Hydroxyisoxazole | Acidic heterocycle; can improve pharmacokinetic profile. | nih.gov |

| Carboxylic Acid | Neutral Hydrogen Bond Donor/Acceptor | Can improve membrane permeability and CNS penetration. | nih.govhyphadiscovery.com |

Pharmacophore Modeling and Ligand-Based Drug Design for this compound

In the absence of a known 3D structure of the biological target, ligand-based drug design approaches, such as pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies, are invaluable tools for guiding the design of new this compound derivatives.

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) that are responsible for a molecule's biological activity. For biphenyl-containing compounds, a pharmacophore model might include features such as:

Two aromatic rings, representing the biphenyl moiety.

A hydrogen bond acceptor, corresponding to the carbonyl oxygen of the pentanoic acid.

A hydrogen bond donor or a negative ionizable feature, representing the hydroxyl group of the carboxylic acid.

Hydrophobic features, corresponding to the alkyl chain and parts of the aromatic system.

A study on biphenyl derivatives as aromatase inhibitors developed a four-point pharmacophore model consisting of two hydrogen bond acceptors and two aromatic rings, which successfully predicted the activity of the compounds nih.gov. Similarly, a five-point pharmacophore model was generated for biphenyl-based PD-L1 inhibitors, highlighting the importance of the biphenyl system as a key anchor point researchgate.net. These examples demonstrate how a pharmacophore model can be constructed and used to screen virtual libraries for new compounds with the desired features.

Ligand-based drug design encompasses a broader range of computational methods that rely on the knowledge of known active and inactive molecules nih.govbgu.ac.il. By analyzing a set of this compound analogues with varying activities, a QSAR model can be developed. This model would mathematically correlate the structural or physicochemical properties of the molecules with their biological activity, allowing for the prediction of the activity of newly designed compounds.

These computational approaches enable a more rational and efficient exploration of the chemical space around the this compound core, accelerating the discovery of new and improved therapeutic agents.

In Vitro Biological and Biochemical Investigations of 2 4 Phenylphenyl Pentanoic Acid

Target Identification and Validation Studies for 2-(4-Phenylphenyl)pentanoic acid

Initial investigations into the biological targets of this compound and its derivatives have primarily centered on their potential as enzyme inhibitors. A key identified target for structurally related compounds is neprilysin (NEP) , a zinc-dependent metalloprotease. nih.gov NEP is a validated therapeutic target for heart failure due to its role in the degradation of natriuretic peptides, which are crucial for cardiovascular homeostasis.

The active metabolite of Sacubitril, a well-known neprilysin inhibitor, is a derivative of this compound. This suggests that the core structure of this compound is a key pharmacophore for interacting with the active site of neprilysin. The biphenyl (B1667301) moiety of these compounds is thought to engage in π-π stacking interactions with aromatic residues within the S1' subsite of the enzyme. nih.gov

Studies on stereoisomers of related compounds have highlighted the importance of specific stereochemistry for optimal binding to biological targets. For instance, the (2R,4S) configuration in Sacubitril's active metabolite is crucial for its high-affinity binding to neprilysin. This underscores the necessity of considering stereoisomerism in target identification and validation studies for this compound.

Enzymatic Activity Modulation by this compound

The primary enzymatic activity modulated by derivatives of this compound is the inhibition of neprilysin (NEP) . nih.gov The active metabolite of Sacubitril, which shares the core biphenylpentanoic acid scaffold, is a potent inhibitor of NEP. This inhibition leads to an increase in the levels of natriuretic peptides, which have beneficial effects in conditions like heart failure. nih.gov

The mechanism of inhibition is competitive, with the inhibitor binding to the active site of the enzyme and preventing the binding of its natural substrates. nih.gov The carboxylic acid group of these inhibitors is crucial for coordinating with the zinc ion present in the active site of neprilysin. nih.gov

In addition to neprilysin, other enzymes have been identified as potential targets for biphenyl carboxylic acid derivatives. For example, some derivatives of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid have shown inhibitory activity against urease , another metalloenzyme. mdpi.com The structure-activity relationship (SAR) studies from these derivatives can provide insights into how modifications to the this compound backbone might influence its activity against various enzymes.

| Compound Derivative | Target Enzyme | IC50 (µM) | Reference |

| (2R,4S)-5-Biphenyl-4-yl-4-(3-carboxy-propionylamino)-2-methyl-pentanoic acid ethyl ester (Sacubitril) active metabolite | Neprilysin | Subnanomolar | nih.gov |

| Biphenyl carboxylic acid derivative | HIV-1 Protease | 1.1 - 3.4 (Ki) | nih.gov |

| AV5 (a valsartan (B143634) derivative) | Urease | 1.29 | mdpi.com |

Receptor Binding Assays for this compound

While the primary focus of research on this compound derivatives has been on enzyme inhibition, studies on the binding of related compounds to plasma proteins have been conducted. A study on a series of 2-(4-biphenylyl)-3-hydroxypropionic acids investigated their stereoselective binding to human serum albumin (HSA) using a chiral stationary phase. nih.gov

Direct receptor binding assays for G-protein coupled receptors (GPCRs) or other receptor types for this compound are not extensively reported in the public domain. However, the structural similarity to some anti-inflammatory drugs that target cyclooxygenase (COX) enzymes, which are often studied in conjunction with receptor signaling pathways, suggests a potential area for future investigation.

Cellular Pathway Analysis Influenced by this compound

The modulation of the neprilysin pathway by derivatives of this compound has significant downstream cellular effects. By inhibiting neprilysin, these compounds prevent the breakdown of natriuretic peptides. Elevated levels of these peptides then activate their cognate receptors, leading to an increase in intracellular cyclic GMP (cGMP) levels. This signaling cascade results in vasodilation, natriuresis, and diuresis, which are beneficial in the context of heart failure. nih.gov

The core pentanoic acid (valeric acid) structure has also been implicated in modulating cellular pathways. Valeric acid has been identified as a histone deacetylase (HDAC) inhibitor. HDAC inhibitors can influence the expression of a wide range of genes involved in cell cycle regulation, differentiation, and apoptosis.

Furthermore, studies on other structurally related compounds have shown modulation of pathways involved in inflammation and auxin biosynthesis. nih.gov For instance, some biphenyl compounds have been shown to affect pathways related to inflammation. The phenylalanine biosynthetic pathway, which shares intermediates with auxin production, can be influenced by related molecules. nih.gov

In Vitro Efficacy and Potency Profiling of this compound (excluding human clinical data)

The in vitro efficacy of derivatives of this compound is most well-documented in the context of neprilysin inhibition. The active metabolite of Sacubitril exhibits subnanomolar potency in biochemical assays against neprilysin. nih.gov

Structure-activity relationship (SAR) studies have provided insights into the features that contribute to high potency. The presence of the biphenyl group, the carboxylic acid, and the specific stereochemistry are all critical for potent neprilysin inhibition. nih.gov

The following table summarizes the in vitro potency of a key derivative:

| Compound | Assay Type | Target | Potency (IC50) | Reference |

| Sacubitril active metabolite (LBQ657) | Biochemical Assay | Neprilysin | Subnanomolar | nih.gov |

In studies on other enzyme targets, biphenyl carboxylic acid derivatives have shown inhibitory potencies in the micromolar range. For example, against HIV-1 protease, Ki values of 1.1 and 3.4 µM have been reported for certain derivatives. nih.gov This indicates that while the primary potency may be against neprilysin, the core structure has the potential for broader, albeit less potent, biological activity.

Advanced Applications and Potential Research Avenues for 2 4 Phenylphenyl Pentanoic Acid

Role of 2-(4-Phenylphenyl)pentanoic acid in Material Science Applications

The biphenyl (B1667301) core of this compound is a well-established mesogen, a fundamental component in the design of liquid crystals (LCs). scispace.comscilit.comresearchgate.netelectronicsandbooks.com Liquid crystals exhibit phases of matter that have properties between those of conventional liquids and solid crystals, making them crucial for technologies like displays and optical shutters. scispace.com The rigid, rod-like structure of the biphenyl group promotes the formation of anisotropic liquid crystal phases, such as the nematic and smectic phases. scispace.comscilit.com

While this compound itself may not be a liquid crystal, it serves as a valuable precursor for synthesizing liquid crystalline materials. Through esterification of the carboxylic acid group with various alcohols, particularly those containing other mesogenic units, it is possible to create a diverse library of biphenyl ester liquid crystals. scispace.comresearchgate.net The thermal stability and phase behavior of these resulting materials can be fine-tuned by modifying the alkyl chain of the pentanoic acid and the structure of the alcohol.

For instance, the synthesis of three-arm star-shaped glassy liquid crystals containing biphenyl esters has been reported, demonstrating the versatility of biphenyl carboxylic acid derivatives in creating complex macromolecular structures with liquid crystalline properties. scispace.com These materials can exhibit enantiotropic nematic phases, and their stability is often dependent on the length of terminal alkoxy groups. scispace.com The general structure of this compound makes it an ideal candidate for incorporation into such systems.

Table 1: Potential Material Science Applications of this compound Derivatives

| Application Area | Description of Potential Use |

| Liquid Crystal Displays (LCDs) | As a core component of liquid crystal mixtures, derivatives can influence the viscosity, optical anisotropy, and switching behavior. |

| Organic Light-Emitting Diodes (OLEDs) | The biphenyl moiety can be functionalized to create materials with specific electronic and photophysical properties suitable for use in OLEDs. |

| Advanced Polymers | Incorporation into polymer backbones can enhance thermal stability and introduce liquid crystalline behavior. |

| Chiral Dopants | Chiral derivatives of biphenyls can be used to induce helical structures in nematic liquid crystals. |

Potential as a Precursor in Specialized Organic Synthesis

The presence of a carboxylic acid group and a reactive biphenyl ring system makes this compound a versatile precursor in specialized organic synthesis. The carboxylic acid can be readily converted into a variety of other functional groups, such as esters, amides, and acid chlorides, opening up a wide range of synthetic possibilities. cymitquimica.com

One of the most significant applications of biphenyl carboxylic acids is in the synthesis of pharmacologically active molecules. For example, a library of biphenyl carboxylic acids has been synthesized using the Suzuki-Miyaura cross-coupling reaction, a powerful method for creating carbon-carbon bonds between aryl halides and boronic acids. ajgreenchem.comacs.org This highlights a feasible route to this compound itself, likely starting from a brominated phenylpentanoic acid derivative and phenylboronic acid.

The resulting biphenyl carboxylic acids can then serve as key intermediates in the synthesis of more complex drug candidates. For instance, various biphenyl carboxylic acid derivatives have been investigated as potential anticancer agents and for other medicinal applications. ajgreenchem.commdpi.comnih.gov The synthesis of these derivatives often involves the modification of the carboxylic acid group or further substitution on the biphenyl rings. researchgate.net

Table 2: Key Synthetic Transformations of this compound

| Reaction Type | Reagents | Product Class |

| Esterification | Alcohols, Acid Catalyst | Biphenyl Pentanoate Esters |

| Amidation | Amines, Coupling Agents | Biphenyl Pentanamide Amides |

| Reduction | LiAlH₄, BH₃ | Biphenyl Pentanols |

| Halogenation | SOCl₂, PCl₅ | Biphenyl Pentanoyl Halides |

| Suzuki-Miyaura Coupling | Aryl Boronic Acids, Pd Catalyst | Substituted Biphenyl Derivatives |

Chemo-Sensitizing Effects of this compound in Cellular Models

While direct studies on the chemo-sensitizing effects of this compound are not extensively documented, the broader class of biphenyl carboxylic acids and related phenylalkanoic acids has shown promise in preclinical cancer research. Chemo-sensitizing agents are compounds that, when used in combination with traditional chemotherapy drugs, can enhance their efficacy or overcome drug resistance in cancer cells.

Research into a small molecule library of biphenyl carboxylic acids has demonstrated their potential as anticancer agents, with some derivatives showing significant activity against breast cancer cell lines. ajgreenchem.com The mechanism of action for such compounds can vary but often involves the induction of apoptosis (programmed cell death) or the inhibition of key cellular pathways involved in cancer cell proliferation and survival.

Furthermore, studies on phenyl/naphthylacetyl pentanoic acid derivatives have revealed their cytotoxic effects on leukemia cell lines. researchgate.net These findings suggest that the general structural motif of a phenyl- or biphenyl-substituted alkanoic acid may possess inherent biological activity that could be harnessed for therapeutic purposes. The potential for this compound to act as a chemo-sensitizer would likely depend on its ability to modulate specific cellular targets that are also involved in the response to chemotherapy. Further research is needed to explore this potential, including in vitro screening against various cancer cell lines in combination with standard chemotherapeutic agents.

Future Directions in the Medicinal Chemistry of this compound

The field of medicinal chemistry is continually searching for novel molecular scaffolds that can be developed into new therapeutic agents. The biphenyl carboxylic acid structure present in this compound represents a promising starting point for the design of new drugs. ajgreenchem.commdpi.comnih.govresearchgate.net

One promising future direction is the development of derivatives as inhibitors of specific enzymes or receptors implicated in disease. For example, novel biphenyl carboxylic acid derivatives have recently been identified as potent inhibitors of urate transporter 1 (URAT1), a key target in the treatment of hyperuricemia and gout. mdpi.com This suggests that by modifying the structure of this compound, it may be possible to develop selective inhibitors for a range of biological targets.

Another area of interest is the synthesis of anti-inflammatory agents. Biphenyl-4-carboxylic acid has been used as a scaffold to create novel amide derivatives with significant anti-inflammatory activity. nih.gov Given the well-established role of inflammation in a multitude of diseases, from arthritis to cardiovascular disease, the development of new anti-inflammatory drugs based on the this compound backbone is a compelling avenue for future research.

The broad biological activities of phenylpropanoids and their derivatives, which include antimicrobial, antioxidant, and neuroprotective effects, also provide a rationale for exploring the therapeutic potential of this compound and its analogues. nih.govresearchgate.net Future research will likely focus on synthesizing and screening a library of derivatives to identify compounds with potent and selective biological activities.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 2-(4-Phenylphenyl)pentanoic acid, and how is structural confirmation achieved?

- Answer : The synthesis typically involves Friedel-Crafts alkylation or coupling reactions to introduce the biphenyl moiety, followed by carboxylation or oxidation of a precursor (e.g., a pentanol derivative). For example, outlines a multi-step synthesis of a related pentanoic acid derivative, including protective group strategies (e.g., Fmoc for amino groups) and reduction/decarboxylation steps. Structural verification employs:

- NMR spectroscopy (1H/13C) to confirm regiochemistry and substituent positions .

- Mass spectrometry (MS) for molecular weight validation .

- X-ray crystallography (if crystalline) to resolve stereochemical ambiguities .

Q. What in vitro assays are suitable for preliminary biological activity screening of this compound?

- Answer : Common assays include:

- Enzymatic inhibition assays : Measure interactions with target enzymes (e.g., caspases, as seen in for a liver-targeted pentanoic acid analog).

- Cytotoxicity testing : Use MTT or LDH assays in cell lines (e.g., hepatic or cancer cells) to evaluate cell viability impacts .

- Anti-inflammatory activity : Assess COX-1/COX-2 inhibition via ELISA or fluorometric methods .

Advanced Research Questions

Q. How can the stereochemical configuration of this compound be resolved, and what analytical tools are critical?

- Answer :

- Chiral chromatography : Use HPLC with chiral stationary phases (e.g., amylose or cellulose derivatives) to separate enantiomers .

- Circular dichroism (CD) : Correlate optical activity with absolute configuration .

- Crystallographic data : Resolve racemic mixtures via co-crystallization with chiral resolving agents .

Q. What strategies improve the bioavailability of this compound, based on structural analogs?

- Prodrug design : Esterification of the carboxylic acid group to enhance membrane permeability .

- Substituent modulation : Introduce polar groups (e.g., hydroxyl or amine) to balance lipophilicity and solubility .

- Liver-targeting : Leverage first-pass metabolism to concentrate the compound in hepatic tissues, as seen with IDN-6556’s 3.7-fold higher portal vein concentrations .

Q. How can researchers address contradictory data in reported biological activities of this compound derivatives?

- Answer : Contradictions may arise from:

- Purity variations : Use HPLC (≥95% purity) and quantify impurities via LC-MS .

- Assay conditions : Standardize protocols (e.g., pH, temperature) for enzymatic assays .

- Cell line specificity : Validate results across multiple models (e.g., primary vs. immortalized cells) .

Methodological Considerations

Q. What reaction conditions optimize the yield of this compound during synthesis?

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Carboxylation | KMnO4 in acidic aqueous solution | 60–75 |

| Protective group removal | Zn/NH4Cl in THF | 85–90 |

| Stereoselective reduction | NaBH4 with chiral ligands | 70–80 |

Q. How do researchers evaluate the metabolic stability of this compound in preclinical models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.